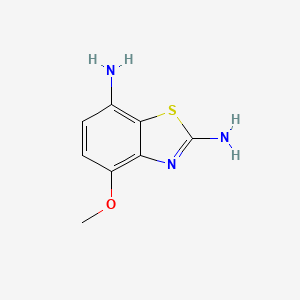

4-Methoxy-1,3-benzothiazole-2,7-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1,3-benzothiazole-2,7-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,9H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRWTGMVDUJALO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)N)SC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 4 Methoxy 1,3 Benzothiazole 2,7 Diamine

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Geometry and Crystal Packing

No publicly available X-ray diffraction data could be found for 4-Methoxy-1,3-benzothiazole-2,7-diamine. This type of analysis would typically provide precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional structure. Furthermore, it would reveal the arrangement of molecules within the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-stacking, which influence the material's bulk properties.

Without experimental data, a detailed discussion of the solid-state molecular geometry and crystal packing of this specific compound is not possible.

Elemental Analysis for Empirical Formula Validation

Specific elemental analysis data for this compound is not available in the reviewed literature. This analytical technique is crucial for confirming the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements (carbon, hydrogen, nitrogen, oxygen, and sulfur).

The theoretical elemental composition of this compound (C₈H₉N₃OS) is:

Carbon (C): 48.72%

Hydrogen (H): 4.60%

Nitrogen (N): 21.30%

Oxygen (O): 8.11%

Sulfur (S): 16.26%

Experimental validation of these percentages is a standard procedure in chemical characterization. However, no published results of such an analysis for this particular diamine could be located.

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 1,3 Benzothiazole 2,7 Diamine

Reactivity of the Benzothiazole (B30560) Ring System

The benzothiazole ring is a fused heterocyclic system that exhibits a rich and diverse chemical reactivity. The thiazole (B1198619) portion of the ring system is generally considered to be electron-deficient, which influences the reactivity of the entire molecule. This electron deficiency can make the thiazole ring susceptible to nucleophilic attack under certain conditions.

Influence of the Methoxy (B1213986) Substituent on Aromatic Reactivity (e.g., Electron-Donating Effects)

The methoxy group (-OCH₃) at the 4-position of the benzothiazole ring plays a crucial role in modulating the molecule's reactivity. As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring through resonance and inductive effects. This enhanced electron density activates the benzene (B151609) ring, making it more susceptible to electrophilic aromatic substitution reactions.

The electron-donating nature of the methoxy group directs incoming electrophiles to the ortho and para positions relative to itself. In this specific molecule, the positions ortho to the methoxy group are the 5-position and the 3-position (part of the thiazole ring), while the para position is the 7-position, which is already substituted with an amine group. Therefore, electrophilic attack is most likely to occur at the 5-position.

Reactivity of the Amine Groups (Nucleophilicity, Basicity, Derivatization Reactions)

The two amine groups (-NH₂) at the 2- and 7-positions are key centers of reactivity in 4-Methoxy-1,3-benzothiazole-2,7-diamine. These primary amine groups are nucleophilic and basic due to the lone pair of electrons on the nitrogen atoms.

The nucleophilicity of these amine groups allows them to participate in a variety of reactions, including:

Acylation: Reaction with acyl halides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Diazotization: Reaction with nitrous acid to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups.

The basicity of the amine groups means they can be protonated by acids to form ammonium (B1175870) salts. The relative basicity of the two amine groups may differ due to their electronic environment within the molecule.

The reactivity of amines can be significantly reduced by their reversible reaction with carbon dioxide to form carbamates. mdpi.com This property can be utilized to protect the amine groups during certain chemical transformations. mdpi.com

Electrophilic and Nucleophilic Substitution Patterns on the Benzene Ring

The substitution pattern on the benzene ring of this compound is a result of the combined directing effects of the methoxy and amine substituents, as well as the inherent reactivity of the benzothiazole nucleus. Both the methoxy group at the 4-position and the amine group at the 7-position are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution.

Given the positions of these groups, incoming electrophiles would be directed to the 5- and 6-positions. The strong activating nature of these substituents suggests that the molecule would be highly reactive towards electrophiles.

Nucleophilic aromatic substitution on the benzene ring is generally less favorable unless there is a strong electron-withdrawing group present to activate the ring. In this molecule, the electron-donating methoxy and amine groups would disfavor nucleophilic aromatic substitution.

Ring-Opening and Ring-Closure Reactions of the Thiazole Moiety

The thiazole ring in benzothiazoles can undergo ring-opening reactions under certain conditions. For instance, oxidative ring-opening of benzothiazole derivatives can lead to the formation of acylamidobenzene sulfonate esters. researchgate.net This type of reaction typically proceeds via the opening of the thiazole ring followed by oxidation of the thiol intermediate. researchgate.net

Conversely, ring-closure reactions are fundamental to the synthesis of the benzothiazole system itself. While not a reaction of the pre-formed this compound, understanding these cyclization reactions is key to its synthesis.

Oxidation and Reduction Pathways of the Compound

The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. The amine groups can also be oxidized, though this can often lead to complex product mixtures.

Reduction of the benzothiazole ring system is also possible. For example, reductive ring-opening of substituted thiazoles can be achieved using sodium in liquid ammonia. The specific products of such reactions depend on the nature of the substituents on the ring.

Photochemical and Thermal Reactivity Studies

Photochemical reactions of thiazole-containing compounds can involve ring-opening and rearrangement processes. For instance, some diarylethene-type molecular switches incorporating thiazole rings can undergo photochemical ring-opening. rsc.org The presence of the methoxy and amine groups in this compound would likely influence its photochemical behavior by altering its electronic absorption spectrum and the stability of excited states.

Data Tables

Table 1: Predicted Reactivity of this compound

| Reaction Type | Predicted Reactivity | Key Influencing Factors |

| Electrophilic Aromatic Substitution | High | Activating -OCH₃ and -NH₂ groups |

| Nucleophilic Aromatic Substitution | Low | Electron-donating -OCH₃ and -NH₂ groups |

| Amine Derivatization | High | Nucleophilic nature of -NH₂ groups |

| Thiazole Ring Opening | Possible | Susceptible to oxidative cleavage |

| Oxidation | Possible | At sulfur and amine groups |

| Reduction | Possible | Reductive ring opening |

Theoretical and Computational Chemistry Studies of 4 Methoxy 1,3 Benzothiazole 2,7 Diamine

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a important method for investigating the electronic structure of molecular systems. scirp.orgproteobiojournal.com This approach, particularly using functionals like B3LYP, offers a balance between computational cost and accuracy for organic molecules. proteobiojournal.comnih.gov

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For benzothiazole (B30560) derivatives, DFT calculations, often with basis sets like 6-311G(d,p) or 6-31+G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles. scirp.orgnih.gov The optimization process ensures that the calculated properties are representative of the molecule in its ground state. proteobiojournal.com

Conformational analysis is crucial for flexible molecules. While the benzothiazole core is rigid, the amino and methoxy (B1213986) substituents can rotate. DFT calculations can map the potential energy surface as a function of these rotational degrees of freedom to identify the most stable conformers and the energy barriers between them. For instance, studies on related benzothiazoles have shown that different conformers can exist with varying rotational barriers. nbu.edu.sa

Table 1: Representative Optimized Geometrical Parameters for a Benzothiazole Core (Calculated using DFT) | Parameter | Bond Length (Å) | Bond Angle (°) | |---|---|---| | C-S | 1.765 | | | C=N | 1.341 | | | C-C (aromatic) | 1.457 - 1.480 | | | C-N (amine) | 1.380 | | | C-O (methoxy) | 1.360 | | | | | C-S-C | 89.5 | | | | C-N-C | 105.2 | | | | S-C-N | 115.0 | Note: These values are representative and based on published data for similar benzothiazole derivatives. proteobiojournal.comnbu.edu.sa Actual values for 4-Methoxy-1,3-benzothiazole-2,7-diamine would require specific calculations.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. nih.gov Theoretical vibrational spectra are often scaled to correct for anharmonicity and the limitations of the computational method, leading to better agreement with experimental data. core.ac.uk

The calculated frequencies and their corresponding vibrational modes allow for a detailed assignment of the experimental spectra. For example, the characteristic stretching frequencies for C=N, C-S, N-H, and C-O bonds in the benzothiazole ring and its substituents can be precisely identified. core.ac.uk Studies on similar molecules have demonstrated that methods like B3LYP provide results superior to scaled Hartree-Fock (HF) approaches for molecular vibrational analysis. nih.govresearchgate.net

Table 2: Representative Calculated Vibrational Frequencies for Functional Groups in Benzothiazole Derivatives

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H (amine) | Symmetric Stretch | ~3485 |

| N-H (amine) | Asymmetric Stretch | ~3600 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C=N (thiazole) | Stretch | ~1575 |

| C-O (methoxy) | Stretch | 1020 - 1075 |

| C-S (thiazole) | Stretch | 600 - 800 |

Note: These are typical frequency ranges and the exact values depend on the specific molecule and computational method. scirp.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nbu.edu.sa For benzothiazole derivatives, FMO analysis has been used to predict their bioactivation and reactivity with biological targets. nih.gov The distribution of the HOMO and LUMO across the molecule can identify the specific atoms or regions most likely to be involved in chemical reactions. ukm.my

Table 3: Conceptual Data for FMO Analysis

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates stronger electron-donating ability (nucleophilicity). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates stronger electron-accepting ability (electrophilicity). |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule. wolfram.comresearchgate.net The MEP surface illustrates the electrostatic potential at different points around the molecule, providing a guide to its reactive sites. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For molecules containing heteroatoms like nitrogen, oxygen, and sulfur, as in this compound, the MEP map can clearly show the localization of negative potential around these atoms due to their lone pairs of electrons. academie-sciences.fr This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and the initial steps of chemical reactions. nih.govmanipal.edu

Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity. nbu.edu.sa

Chemical Hardness (η): Defined as half of the HOMO-LUMO gap, it represents the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), it indicates the ease of electron transfer. A softer molecule is more reactive.

Electronegativity (χ): Approximated as the negative of the average of the HOMO and LUMO energies, it measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This index (ω = μ²/2η, where μ is the chemical potential, approximately -χ) quantifies the electrophilic character of a molecule. A higher electrophilicity index suggests a greater capacity to accept electrons.

These descriptors are instrumental in comparing the reactivity of different molecules within a series and in understanding their chemical behavior. nbu.edu.saacademie-sciences.fr

Table 4: Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Resistance to deformation or electron transfer. |

| Softness (S) | 1 / (2η) | Measure of the ease of electron transfer. |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO)) / 2 | Electron-attracting power. |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Table 1: Illustrative Example of Molecular Dynamics Simulation Parameters for a Benzothiazole Derivative

| Parameter | Value |

| Software | GROMACS |

| Force Field | AMBER99SB-ILDN |

| Water Model | TIP3P |

| Simulation Time | 200 ns |

| Temperature | 300 K |

| Pressure | 1 bar |

This table represents typical parameters for an MD simulation and is for illustrative purposes.

In Silico Molecular Docking Studies for Predictive Binding Interactions with Biomolecular Targets

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding affinity and mode of action of a small molecule with a specific protein target. For this compound, molecular docking could be used to screen for potential biological targets and to understand the key interactions that would stabilize a ligand-protein complex.

Numerous studies have utilized molecular docking to investigate the potential of benzothiazole derivatives against a variety of targets. For instance, benzothiazole derivatives have been docked against MTHFD2 and PARP-2, which are known anticancer targets. researchgate.net Another study focused on designing benzothiazole-thiazole hybrids as potent p56lck inhibitors for the treatment of cancer. biointerfaceresearch.com Furthermore, benzothiazoles have been investigated as potential inhibitors of SARS-CoV-2 Mpro and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov

The docking results typically provide a binding score, which is an estimate of the binding affinity, and a detailed view of the interactions, such as hydrogen bonds and hydrophobic interactions. For this compound, the amino and methoxy groups would be expected to form hydrogen bonds with polar residues in a binding pocket, while the benzothiazole ring could engage in hydrophobic and π-π stacking interactions.

Table 2: Example of Molecular Docking Results for Benzothiazole Derivatives Against Various Targets

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Benzothiazole-phenyl analogs | Soluble epoxide hydrolase (sEH) | -8.5 | TYR383, TYR465 | nih.gov |

| 2-Mercaptobenzothiazole derivatives | MTHFD2 | -9.2 | ARG233, SER236 | researchgate.net |

| Benzothiazole-thiazole hybrids | p56lck | -10.1 | MET319, LYS273 | biointerfaceresearch.com |

| Benzothiazole derivatives | SARS-CoV-2 Mpro | -7.8 | HIS41, CYS145 | nih.gov |

The data in this table are illustrative and collated from studies on various benzothiazole derivatives to demonstrate the type of information obtained from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a robust QSAR model, it is possible to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds.

For this compound, a QSAR study would involve synthesizing a series of analogs with variations in the substituents and correlating their measured biological activity with calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

QSAR studies have been successfully applied to various classes of benzothiazole derivatives. For example, a QSAR analysis of novel halogen- and amidino-substituted benzothiazoles revealed that the antiproliferative activity was dependent on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. nih.gov In another study, a QSAR model was developed for 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors, yielding a statistically significant model that could be used for the prediction of activity of new compounds. nih.gov

A hypothetical QSAR equation for a series of analogs of this compound might look like:

log(1/IC₅₀) = 0.5 * logP - 0.2 * MW + 1.5 * H-bond_donors + 2.1

This equation is purely illustrative and represents a potential outcome of a QSAR study.

Table 3: Commonly Used Molecular Descriptors in QSAR Studies

| Descriptor Class | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | LogP, Water solubility |

| Topological | Wiener index, Balaban index, Kier & Hall connectivity indices |

By employing these computational techniques, researchers can gain significant insights into the properties and potential biological activities of this compound, guiding future experimental work and the rational design of novel analogs with improved therapeutic potential.

Mechanistic Research on Biological Interactions in Vitro Focus

In Vitro Interaction Mechanisms with Biological Macromolecules

DNA Binding Studies (e.g., Intercalation, Groove Binding, Cleavage Mechanisms)

No specific studies detailing the interaction of 4-Methoxy-1,3-benzothiazole-2,7-diamine with DNA have been found. Research on other benzothiazole (B30560) derivatives has explored their potential for DNA intercalation and groove binding, but this cannot be extrapolated to this specific compound.

Protein Interaction Mechanisms (e.g., Non-covalent Binding Modes)

There is no available research data on the non-covalent binding modes or other interaction mechanisms of this compound with proteins.

Enzyme Inhibition Mechanisms in In Vitro Systems

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Pathways

Specific data on the inhibition of acetylcholinesterase or butyrylcholinesterase by this compound, including IC50 values or mechanistic pathways, is not present in the reviewed literature. While some methoxy-substituted benzothiazole derivatives have been investigated as cholinesterase inhibitors, no information is available for the 2,7-diamine substituted compound.

Monoamine Oxidase (MAO-A, MAO-B) Inhibition Mechanisms

The inhibitory activity and mechanisms of this compound against monoamine oxidase A or B have not been documented in published research.

Receptor Tyrosine Kinase (e.g., VEGFR-2) Interaction Mechanisms

There are no specific studies on the interaction mechanisms between this compound and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or other receptor tyrosine kinases. The benzothiazole scaffold is known to be a component of some VEGFR-2 inhibitors, but data for this particular diamine derivative is absent.

Mechanistic Basis of In Vitro Antimicrobial Activity (e.g., Membrane Disruption, Enzyme Inhibition in Microbial Models)

There is no specific information available in the scientific literature regarding the in vitro antimicrobial activity of this compound. Research has been conducted on other benzothiazole derivatives, which have shown potential antimicrobial effects through mechanisms like the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov However, studies detailing whether this compound possesses similar or different antimicrobial properties, such as membrane disruption or specific enzyme inhibition in microbial models, have not been found.

Inhibition Mechanisms of Amyloid Beta (Aβ) Aggregation in In Vitro Models

There is no specific research available on the in vitro effects of this compound on the aggregation of amyloid-beta (Aβ) peptides. The benzothiazole scaffold is of interest in the study of neurodegenerative diseases, and some derivatives have been investigated as potential inhibitors of Aβ aggregation. mdpi.com Nevertheless, dedicated studies to elucidate whether this compound can inhibit Aβ fibril formation or disaggregate existing plaques, and the potential molecular mechanisms behind such activity, are not present in the current body of scientific literature.

In Vitro Modulation of Cellular Pathways (e.g., Induction of Apoptosis via Caspase Activation in Cell Lines)

The in vitro effects of this compound on cellular pathways, such as the induction of apoptosis, have not been specifically documented. While some novel benzothiazole derivatives have been shown to induce apoptosis in cancer cell lines through the mitochondrial intrinsic pathway, which involves the generation of reactive oxygen species (ROS), there is no available data to confirm if this compound acts through a similar or different mechanism. frontiersin.org Studies investigating its ability to activate caspases or modulate other cellular signaling pathways in various cell lines are currently absent from the scientific literature. nih.govnih.gov

Structure-Mechanism Relationships in Biological Contexts

Due to the lack of specific mechanistic data for this compound, it is not possible to establish a structure-mechanism relationship for its biological activities. The influence of the methoxy (B1213986) group at the 4-position and the diamine groups at the 2- and 7-positions on its potential antimicrobial, Aβ aggregation inhibition, or cytotoxic activities remains undetermined. For other benzothiazole compounds, the nature and position of substituents on the benzothiazole ring have been shown to be critical for their biological activity. nih.gov However, without experimental data for the specific compound , any discussion on its structure-mechanism relationship would be purely speculative.

Derivatives and Structural Modifications for Elucidating Academic Principles

Synthesis and Comprehensive Characterization of N-Substituted Diamine Derivatives (e.g., N7-substituted)

The synthesis of N-substituted derivatives of 4-Methoxy-1,3-benzothiazole-2,7-diamine, particularly at the N7-position, is a key strategy to probe the influence of the amino group's environment on molecular properties. While specific literature on the N7-substitution of this exact diamine is not abundant, the synthesis can be approached through established methodologies for aromatic amines.

A common route involves the selective acylation or alkylation of the more reactive amino group. The differential reactivity of the 2- and 7-amino groups, governed by the electronic influence of the methoxy (B1213986) group and the thiazole (B1198619) ring, may allow for regioselective substitution under carefully controlled conditions. For instance, the 7-amino group is expected to be more nucleophilic due to the electron-donating effect of the para-methoxy group, making it the likely site of initial reaction.

The synthesis of N-substituted 1,2-benzothiazin-3-one 1,1-dioxides has been achieved through the cyclization of corresponding sulfonamides, highlighting a potential synthetic pathway for related heterocyclic systems. researchgate.net Furthermore, the synthesis of N-substituted purines from imidazole (B134444) precursors demonstrates the feasibility of building upon amino-heterocyclic scaffolds. mdpi.com

Table 1: Potential N7-Substituents and Their Rationale for Investigation

| Substituent Class | Example Substituent | Rationale for Investigation |

| Alkyl Chains | Methyl, Ethyl, Isopropyl | To probe steric hindrance and its effect on intermolecular interactions. |

| Acyl Groups | Acetyl, Benzoyl | To modulate electronic properties through the introduction of an electron-withdrawing group and to serve as a handle for further functionalization. |

| Aromatic Rings | Phenyl, Substituted Phenyl | To explore π-π stacking interactions and introduce additional functional groups. |

| Heterocyclic Moieties | Pyridine (B92270), Thiophene (B33073) | To introduce new potential binding sites and alter solubility and pharmacokinetic properties. |

Systematic Modifications on the Benzene (B151609) and Thiazole Rings (e.g., Halogenation, Alkylation)

Systematic modifications of the benzene and thiazole rings of this compound are instrumental in fine-tuning its electronic and steric properties.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the benzene ring can significantly alter the electronic nature of the molecule. Halogens are electron-withdrawing through the inductive effect but can be electron-donating through resonance. The position of halogenation would be directed by the existing methoxy and amino groups. For instance, bromination of 2,1,3-benzothiadiazole (B189464) has been shown to occur at the 4- and 7-positions. utm.my A similar regioselectivity might be expected for the benzothiazole (B30560) core, although the directing effects of the substituents would need to be carefully considered. N-bromosuccinimide (NBS) in the presence of a strong acid is a common reagent for such transformations. utm.my

Alkylation: The introduction of alkyl groups, such as methyl or ethyl, onto the aromatic ring can enhance lipophilicity and introduce steric bulk. Friedel-Crafts alkylation is a classic method for this purpose, though it can be challenging to control regioselectivity with highly activated rings. A more controlled approach might involve a multi-step sequence, such as formylation followed by reduction. The direct C-H alkylation of benzothiadiazoles has also been reported using photoredox catalysis, offering a modern and efficient method. jyoungpharm.org

Modifications to the thiazole ring are less common but can be explored. For example, the synthesis of 4-hydroxy-1,3-thiazoles and their subsequent alkylation demonstrates the potential for functionalization at this part of the molecule. researchgate.net

Conjugation with Other Heterocyclic Scaffolds and Chemical Moieties

Conjugating this compound with other heterocyclic scaffolds is a powerful strategy to create hybrid molecules with potentially synergistic or novel properties. The amino groups at the 2- and 7-positions serve as convenient handles for such conjugations.

Common heterocyclic moieties for conjugation include:

1,3,4-Thiadiazoles: These are known to exhibit a wide range of biological activities. nih.gov The amino group of the benzothiazole could be used to form a thiourea (B124793) linkage, which can then be cyclized to a 1,3,4-thiadiazole (B1197879) ring.

1,2,4-Triazoles: Similar to thiadiazoles, triazoles are prevalent in medicinally active compounds. cyberleninka.ru

Oxadiazoles: The synthesis of novel 2-alkyl-1,3,4-oxadiazoles containing a phenylazo group has been described, showcasing the synthetic versatility of this heterocycle. mdpi.com

Thiophenes: The conjugation of benzothiadiazole with thiophene units is well-documented in the field of organic electronics. mdpi.com

Impact of Substituent Electronic and Steric Properties on Chemical and Biological Interactions

The electronic and steric properties of substituents introduced onto the this compound scaffold have a profound impact on its chemical reactivity and biological interactions.

Electronic Effects:

Electron-donating groups (EDGs) , such as methoxy and amino groups, increase the electron density of the aromatic system. This generally enhances the molecule's ability to act as a hydrogen bond acceptor and can influence its photophysical properties, such as fluorescence. diva-portal.orgresearchgate.net In the context of biological activity, EDGs can modulate the binding affinity to target proteins.

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density. This can alter the molecule's redox potential and its susceptibility to nucleophilic attack. The introduction of EWGs has been shown to tune the energy levels of frontier molecular orbitals (HOMO and LUMO) in benzothiazole derivatives, which is crucial for applications in organic electronics. nih.gov

Steric Effects:

The size and shape of substituents can dictate the molecule's ability to fit into the binding pocket of a biological target. Bulky substituents can create steric hindrance, which may either prevent or enhance binding depending on the topology of the active site.

Steric effects also influence intermolecular interactions in the solid state, affecting crystal packing and, consequently, material properties.

Establishment of Structure-Property-Activity Relationships (SPAR) for Analogs

The systematic synthesis and characterization of derivatives of this compound lay the groundwork for establishing robust Structure-Property-Activity Relationships (SPAR). SPAR studies aim to correlate specific structural features with observable properties, such as chemical reactivity, photophysical characteristics, or biological activity.

For example, a study on benzothiazole-phenyl analogs revealed how different substituents on the phenyl ring influence their activity as multi-target ligands for pain relief. nih.gov By comparing the activity of analogs with electron-donating and electron-withdrawing groups, as well as with varying steric bulk, a clearer picture of the pharmacophore emerges.

Table 2: Hypothetical SPAR for this compound Derivatives

| Structural Modification | Predicted Impact on Property/Activity | Rationale |

| N7-Acetylation | Decreased basicity, altered H-bonding capacity | The acetyl group is electron-withdrawing and replaces a hydrogen bond donor with an acceptor. |

| Halogenation at C5 | Increased lipophilicity, altered electronic profile | Halogens are lipophilic and electron-withdrawing, which can affect membrane permeability and target binding. |

| Conjugation with a polar heterocycle | Increased aqueous solubility | The introduction of polar functional groups can enhance solubility in aqueous media. |

By systematically generating and testing a library of analogs, researchers can build predictive models that guide the design of future molecules with optimized properties. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and materials science. The study of 6-(4-methoxyphenyl)-7H- jyoungpharm.orgnih.govnih.govtriazolo[3,4-a] researchgate.netnih.govbenzodiazepine derivatives, for instance, identified key structural features responsible for their anxiolytic activity. cyberleninka.ru A similar approach applied to this compound and its analogs would undoubtedly yield valuable scientific insights.

Coordination Chemistry and Ligand Properties of 4 Methoxy 1,3 Benzothiazole 2,7 Diamine

Identification of Potential Chelation Sites and Binding Modes

The molecular structure of 4-Methoxy-1,3-benzothiazole-2,7-diamine contains several heteroatoms with lone pairs of electrons, making them potential sites for coordination with metal ions. The primary donor atoms include the nitrogen of the thiazole (B1198619) ring (N-3), the nitrogen atoms of the amino groups at positions C-2 and C-7, and the oxygen atom of the methoxy (B1213986) group at C-4. The sulfur atom (S-1) in the thiazole ring is generally considered a weak coordinator.

The presence of multiple donor sites allows for several potential binding modes:

Monodentate Coordination: The ligand could bind to a metal center through a single donor atom, most likely the endocyclic thiazole nitrogen or one of the exocyclic amino nitrogens. The 2-aminobenzothiazole (B30445) moiety is known to coordinate to metal centers via the ring's nitrogen atom. mdpi.com

Bidentate Chelation: The most probable chelation would involve the formation of a stable five-membered ring. This can be achieved through coordination of the endocyclic thiazole nitrogen (N-3) and the exocyclic nitrogen of the 2-amino group. This binding mode is common for 2-aminobenzothiazole derivatives. nih.govresearchgate.net Another possibility is chelation involving the 7-amino group and the methoxy oxygen, though this would form a less common seven-membered ring.

Bridging Coordination: The diamine nature of the ligand allows it to potentially bridge two metal centers, with one amino group and the thiazole nitrogen coordinating to one metal ion, and the second amino group coordinating to another.

The specific binding mode adopted will depend on factors such as the nature of the metal ion (hard/soft acid character), the steric environment, and the reaction conditions.

| Potential Donor Atom | Position | Anticipated Coordination Behavior | Potential Binding Mode |

|---|---|---|---|

| Thiazole Nitrogen | N-3 | Strong coordinator, common in benzothiazole (B30560) complexes. | Monodentate, Bidentate (with 2-NH₂) |

| Amino Nitrogen | C-2 | Strong coordinator, involved in chelation. | Monodentate, Bidentate (with N-3) |

| Amino Nitrogen | C-7 | Potential coordinator. | Monodentate, Bridging |

| Methoxy Oxygen | C-4 | Weaker coordinator, may participate in chelation. | Bidentate (with 7-NH₂) |

| Thiazole Sulfur | S-1 | Generally a poor coordinator in this system. | Unlikely |

Synthesis and Characterization of Metal Complexes (e.g., with Transition Metals, Lanthanides)

The synthesis of metal complexes with this compound can be achieved through standard coordination chemistry techniques. A general method involves the reaction of the ligand with a metal salt in a suitable solvent. qu.edu.iq

General Synthetic Procedure: A solution of the ligand in a solvent such as ethanol (B145695) or methanol (B129727) is added to a solution of the corresponding metal salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(CH₃COO)₂, Eu(NO₃)₃) in the same solvent. The reaction mixture is typically stirred under reflux for several hours. qu.edu.iqbiointerfaceresearch.com The resulting solid complex can then be isolated by filtration, washed with the solvent, and dried. The stoichiometry of the final complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) can be controlled by adjusting the molar ratios of the reactants. nih.govuobaghdad.edu.iq

Characterization: The synthesized complexes are typically characterized using a combination of analytical and spectroscopic methods to confirm their composition and elucidate their structure. biointerfaceresearch.comnih.gov

Elemental Analysis (C, H, N): Confirms the empirical formula and stoichiometry of the complex.

FT-IR Spectroscopy: Identifies the coordination sites by observing shifts in the vibrational frequencies of the functional groups (e.g., N-H, C=N) upon complexation. orientjchem.org

UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex and helps in determining its geometry.

¹H NMR Spectroscopy: Used to confirm the structure of diamagnetic complexes.

Mass Spectrometry (ESI-MS): Determines the molecular weight of the complex. mdpi.com

Thermogravimetric Analysis (TGA): Assesses the thermal stability of the complex and indicates the presence of coordinated or lattice solvent molecules. nih.gov

Magnetic Susceptibility Measurements: Determines the magnetic moment of paramagnetic complexes, which provides insight into the oxidation state and geometry of the central metal ion. orientjchem.org

Molar Conductance: Measures the electrolytic nature of the complex in solution. orientjchem.org

| Technique | Expected Observation | Inference |

|---|---|---|

| FT-IR (cm⁻¹) | Shift of ν(N-H) and ν(C=N) bands; Appearance of new bands in the 400-600 cm⁻¹ region. | Coordination through amino and thiazole nitrogen; Formation of M-N bonds. orientjchem.org |

| UV-Vis (nm) | Shifts in ligand-based π→π* and n→π* bands; New, weaker bands in the visible region. | Coordination of ligand; d-d electronic transitions suggesting a specific geometry (e.g., octahedral). nih.gov |

| Molar Conductance (Ω⁻¹cm²mol⁻¹ in DMSO) | Low value. | Non-electrolytic nature of the complex. orientjchem.org |

| Magnetic Moment (B.M.) | Value consistent with the number of unpaired electrons for the specific metal ion (e.g., ~1.7-2.2 for Cu(II), ~4.8-5.5 for high-spin Co(II)). | Confirms the oxidation state and spin state of the metal center. orientjchem.org |

Spectroscopic and Electronic Properties of Coordination Compounds (e.g., Luminescence, UV-Vis Shifts)

The coordination of this compound to a metal center is expected to significantly alter its electronic and spectroscopic properties.

UV-Vis Absorption: The electronic spectrum of the free ligand is characterized by absorption bands in the UV region, corresponding to π→π* and n→π* transitions within the benzothiazole ring system. nih.gov Upon complexation, these bands typically undergo a bathochromic (red shift) or hypsochromic (blue shift) change due to the perturbation of the ligand's electronic structure. researchgate.net For transition metal complexes, new, weaker absorption bands may appear in the visible region, which are assigned to d-d transitions. The position and intensity of these bands are indicative of the coordination geometry around the metal ion (e.g., octahedral, tetrahedral). libretexts.orgrsc.org Furthermore, intense ligand-to-metal charge transfer (LMCT) bands can also be observed. orientjchem.org

Luminescence: Benzothiazole derivatives are known to form highly luminescent complexes, particularly with lanthanide ions like Eu(III), Tb(III), Nd(III), and Yb(III). acs.orgacs.orgnih.gov The organic ligand acts as an "antenna," efficiently absorbing UV radiation and transferring the energy to the central lanthanide ion, which then emits light through its characteristic f-f transitions. nih.gov This sensitized luminescence is often much more intense than the direct excitation of the metal ion. Complexes of this compound with lanthanides are expected to exhibit this antenna effect. For instance, complexes with Nd(III), Er(III), or Yb(III) could display sensitized near-infrared (NIR) luminescence, a property of great interest for applications in telecommunications and bio-imaging. acs.orgacs.orgnih.gov The efficiency of this energy transfer can be influenced by the energy of the ligand's triplet state. mdpi.com

| Property | Observation | Underlying Principle |

|---|---|---|

| UV-Vis Shift | Bathochromic or hypsochromic shift of ligand absorption bands. | Alteration of ligand's HOMO-LUMO energy gap upon coordination. |

| d-d Transitions | Appearance of new, weak absorption bands in the visible spectrum for transition metal complexes. | Electronic transitions between d-orbitals split by the ligand field. libretexts.org |

| Sensitized Luminescence | Characteristic line-like emission from the metal ion (especially lanthanides) upon excitation of the ligand. | Intramolecular energy transfer from the ligand's excited state to the metal ion's f-orbitals (Antenna Effect). nih.gov |

| NIR Emission | Luminescence in the near-infrared region for complexes with Nd(III), Er(III), Yb(III). | Sensitized f-f transitions specific to these lanthanide ions. acs.orgnih.gov |

Theoretical Studies of Metal-Ligand Interactions and Electronic Structure of Complexes

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding in metal complexes of benzothiazole derivatives. scirp.orgsemanticscholar.orgnih.gov Such studies can provide deep insights that complement experimental findings.

Geometric and Electronic Structure: DFT calculations can be used to optimize the geometry of the complexes, predicting bond lengths, bond angles, and the most stable coordination arrangement. nih.gov Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can elucidate the nature of electronic transitions observed in UV-Vis spectra and predict the reactivity of the complex. nih.gov A small HOMO-LUMO energy gap often indicates a higher reactivity and the presence of intramolecular charge transfer. nih.gov

Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations can be employed to simulate the electronic absorption spectra of the complexes. nih.gov By comparing the calculated transition energies and oscillator strengths with the experimental UV-Vis spectrum, a more reliable assignment of the absorption bands can be made. scirp.org

Investigation of Catalytic Properties of Derived Metal Complexes

Metal complexes incorporating benzothiazole-based ligands have demonstrated significant potential as catalysts in a variety of organic transformations. bohrium.com The specific electronic and steric properties imparted by the 4-methoxy and 2,7-diamine functionalities could modulate the catalytic activity of the corresponding metal complexes.

Potential Catalytic Applications:

Cross-Coupling Reactions: Palladium complexes are widely used in C-C bond-forming reactions. Palladium complexes derived from benzothiazoles have been shown to be efficient catalysts for Suzuki-Miyaura cross-coupling reactions, which are fundamental in synthetic chemistry. researchgate.netdntb.gov.ua Nickel-catalyzed coupling reactions of benzothiazoles are also known. dntb.gov.ua

Oxidative C-H/C-H Coupling: Palladium-catalyzed oxidative coupling reactions provide an efficient route to form new bonds by activating C-H bonds directly. Benzothiazole complexes have been successfully used in the cross-coupling of benzothiazoles with other heterocycles like thiophenes. rsc.org

Oxidation Reactions: Copper-hydrazone complexes containing a benzothiazole moiety have been reported as effective catalysts for the selective and environmentally friendly oxidation of alcohols. researchgate.net The redox properties of the metal center, tuned by the ligand, are crucial for this activity.

The electron-donating nature of the amino and methoxy groups on the this compound ligand would increase the electron density on the metal center. This could enhance the efficiency of certain catalytic steps, such as oxidative addition in cross-coupling cycles, potentially leading to highly active catalysts. Experimental studies would be necessary to explore and optimize the catalytic performance of these novel complexes.

Exploration of 4 Methoxy 1,3 Benzothiazole 2,7 Diamine in Advanced Materials Science

Optoelectronic and Photophysical Properties

The optoelectronic and photophysical behavior of benzothiazole (B30560) derivatives is intrinsically linked to their molecular structure, particularly the nature and position of substituent groups. The presence of an electron-donating methoxy (B1213986) group (-OCH3) at the 4-position and two electron-donating amino groups (-NH2) at the 2- and 7-positions in 4-Methoxy-1,3-benzothiazole-2,7-diamine is expected to induce strong intramolecular charge transfer (ICT) characteristics. This ICT character is a critical determinant of the molecule's luminescence and fluorescence behavior.

The fluorescence properties of benzothiazole derivatives are highly sensitive to their substitution pattern and the surrounding solvent environment. For instance, studies on related methoxy-substituted benzothiazole compounds have demonstrated that the position of the methoxy group can significantly influence the emission wavelength and quantum yield. While specific data for this compound is not available, data from analogous compounds provide valuable insights.

For example, the fluorescence quantum yields of some substituted benzothiazole-difluoroborates can range from very low to nearly 100%, with emission wavelengths shifting based on the electronic nature of the substituents. jchemrev.comnih.govepo.org The introduction of a methoxy group often leads to a bathochromic (red) shift in both absorption and emission spectra. jchemrev.com It is plausible that this compound would exhibit a noticeable Stokes shift, a difference between the maxima of the absorption and emission spectra, which is characteristic of molecules with significant ICT character. google.com

To illustrate the potential range of these properties, the following table presents data for representative benzothiazole derivatives.

| Compound/Analog | Solvent | Emission Wavelength (nm) | Quantum Yield (Φf) | Reference |

| Hypothetical Data for this compound | Various | Predicted in the visible range | Expected to be solvent-dependent | N/A |

| 4,7-dithien-2-yl-2,1,3-benzothiadiazole | Polymethyl methacrylate | - | 0.90 | google.com |

| Indazole-benzothiadiazole derivative 2 | Dichloromethane (B109758) | 530 | 0.92 | nih.gov |

| Indazole-benzothiadiazole derivative 3 | Dichloromethane | 551 | 0.96 | nih.gov |

| Indazole-benzothiadiazole derivative 4 | Dichloromethane | 584 | 0.77 | nih.gov |

Note: The data for analogous compounds are provided to indicate the potential photophysical behavior. The actual values for this compound may vary.

Many conventional fluorescent dyes suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases in the aggregated or solid state. Conversely, molecules exhibiting aggregation-induced emission (AIE) show enhanced fluorescence upon aggregation. rsc.org This phenomenon is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways. rsc.org

Benzothiazole derivatives have been shown to exhibit AIE properties. For instance, certain quinolone-benzothiazole hybrids demonstrate significant AIE behavior in solvophobic environments. Given the likely rotational freedom of the amino and methoxy groups in this compound, it is a strong candidate for exhibiting AIE characteristics. In dilute solutions, the molecule might be weakly fluorescent due to energy dissipation through intramolecular rotations. However, in an aggregated state or a viscous medium, these motions would be restricted, potentially leading to a significant enhancement of fluorescence.

Development as Chemosensors for Specific Ions or Molecules

The inherent fluorescence of benzothiazole derivatives and their ability to interact with various analytes make them excellent candidates for the development of chemosensors. google.com The electron-rich nitrogen and sulfur atoms in the benzothiazole ring, along with the amino and methoxy substituents, can act as binding sites for metal ions or other molecules. This interaction can modulate the ICT process, leading to a detectable change in the fluorescence signal (either "turn-on" or "turn-off").

For example, various benzothiazole-based sensors have been developed for the detection of ions such as Zn2+, Cu2+, and Ni2+. A benzothiazole-based chemosensor has demonstrated high selectivity for Zn2+ with a "turn-on" fluorescence response. google.com It is conceivable that this compound could be functionalized to act as a selective chemosensor for specific analytes. The amino groups could be readily modified to incorporate specific recognition moieties, tailoring the sensor for a particular target.

Applications in Organic Field-Effect Transistors (OFETs) and Organic Electronics

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and transparent electronics. The performance of an OFET is highly dependent on the charge-transport properties of the organic semiconductor used as the active layer. Benzothiazole derivatives have been explored as n-type or ambipolar semiconductors in OFETs. While no direct application of this compound in OFETs has been reported, the electronic properties of related compounds suggest its potential. The extended π-conjugation and the presence of electron-donating groups in the target molecule could facilitate charge transport.

Potential Utility in Solar Cell Technologies

Organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs) rely on organic molecules that can efficiently absorb light and facilitate charge separation and transport. Benzothiadiazole derivatives, which are structurally related to benzothiazoles, have been successfully employed as electron-acceptor units in organic dyes for DSSCs. These materials often possess broad absorption spectra and suitable energy levels for efficient electron injection into the semiconductor (e.g., TiO2) and regeneration of the dye.

The donor-acceptor architecture that can be inferred for this compound (with the benzothiazole core as an acceptor and the amino/methoxy groups as donors) is a desirable feature for sensitizers in solar cells. Further molecular engineering, such as the introduction of anchoring groups, could adapt this compound for use in solar cell technologies.

Role in Dye Chemistry and Pigment Development

The structural features of this compound, particularly the combination of a heterocyclic core with auxochromic (color-enhancing) amino and methoxy groups, suggest its potential as a scaffold in dye and pigment chemistry. The parent compound, 4-methoxybenzene-1,3-diamine, is a known dye intermediate. The extended conjugation and the potential for strong ICT in the target molecule would likely result in absorption in the visible region of the electromagnetic spectrum, making it colored.

Furthermore, the amino groups provide reactive sites for further chemical modifications, allowing for the tuning of its color and other properties such as solubility and lightfastness. This makes it a versatile platform for the development of new dyes and pigments for various applications, including textiles, inks, and coatings.

Future Research Directions and Unexplored Avenues for 4 Methoxy 1,3 Benzothiazole 2,7 Diamine

Development of Novel and Sustainable Synthetic Routes

The synthesis of benzothiazole (B30560) derivatives has traditionally relied on methods such as the condensation of 2-aminobenzenethiols with various electrophiles. evitachem.comsemanticscholar.org While effective, these routes often involve harsh reaction conditions, toxic solvents, and complex purification procedures. Future research should prioritize the development of novel, sustainable, and efficient synthetic pathways to 4-Methoxy-1,3-benzothiazole-2,7-diamine.

Green chemistry principles should be at the forefront of this endeavor. researchgate.net This includes the exploration of:

Microwave-assisted synthesis: This technique has been shown to accelerate the formation of benzothiazole rings, often in solvent-free conditions, leading to higher yields and reduced reaction times. nih.gov

Catalyst-free reactions: Investigating reactions in sustainable solvents like water could eliminate the need for metal catalysts, simplifying the process and minimizing toxic waste.

One-pot multicomponent reactions: Designing a synthesis where multiple starting materials react in a single step to form the desired product would improve atom economy and reduce waste. researchgate.net

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Prospective Sustainable Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, improved yields, solvent-free conditions. nih.gov | Optimization of microwave power and irradiation time for the specific substrates. |

| Aqueous-Phase Synthesis | Environmentally benign, reduced toxicity, simplified workup. | Investigation of substrate solubility and reaction kinetics in water. |

| Multicomponent Reactions | High atom economy, reduced number of synthetic steps, operational simplicity. researchgate.net | Design of a convergent synthesis strategy involving the key structural fragments. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Development of a continuous flow process for the synthesis and purification. |

Deeper Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent functionalization of this compound is crucial for optimizing reaction conditions and designing novel derivatives. While the general mechanism for benzothiazole formation is understood to involve the cyclization of an N-arylthiourea or the condensation of a 2-aminothiophenol (B119425), the specific electronic effects of the methoxy (B1213986) and diamine substituents on the reactivity of the benzothiazole core are yet to be explored. semanticscholar.orgmdpi.com

Future mechanistic studies could involve:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, identify transition states, and predict the influence of substituents on the reaction kinetics and thermodynamics. rsc.orgmdpi.com

Kinetic Studies: Monitoring reaction rates under various conditions (temperature, catalyst loading, reactant concentrations) can provide valuable insights into the reaction order and the rate-determining step.

Isotope Labeling Studies: Using isotopically labeled starting materials can help trace the path of atoms throughout the reaction, providing definitive evidence for proposed mechanisms.

Advanced In Vitro Mechanistic Studies of Biological Interactions

Benzothiazole derivatives have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.gov The presence of two amine groups and a methoxy group on the this compound scaffold suggests it could be a potent bioactive molecule. However, its biological interactions have not been investigated.

Future research should focus on comprehensive in vitro studies to elucidate its mechanism of action. This would involve:

High-Throughput Screening: Screening the compound against a panel of cancer cell lines and microbial strains to identify potential therapeutic targets. nih.gov

Enzyme Inhibition Assays: Investigating the compound's ability to inhibit specific enzymes that are implicated in disease pathways, such as kinases or topoisomerases.

Cell-Based Assays: Studying the effect of the compound on cellular processes like apoptosis, cell cycle progression, and cell migration in relevant cell lines. nih.gov

Target Identification and Validation: Utilizing techniques like affinity chromatography and proteomics to identify the specific protein targets of the compound.

Exploration of Self-Assembly and Supramolecular Chemistry

The planar structure of the benzothiazole ring, coupled with the hydrogen bonding capabilities of the amine groups, makes this compound an excellent candidate for studies in self-assembly and supramolecular chemistry. The ability of molecules to spontaneously organize into well-defined, ordered structures is of great interest for the development of novel functional materials. chemicalbook.com

Future research in this area could explore:

Crystal Engineering: Investigating the solid-state packing of the molecule to understand the intermolecular interactions that govern its crystal structure.

Formation of Supramolecular Polymers: Exploring the conditions under which the molecule can self-assemble into one-dimensional chains or two-dimensional sheets through hydrogen bonding and π-π stacking interactions.

Host-Guest Chemistry: Investigating the ability of the molecule to act as a host for small guest molecules, which could have applications in sensing and separation technologies.

Integration into Hybrid Material Systems

The unique electronic and photophysical properties of benzothiazole derivatives make them attractive components for the development of hybrid materials with applications in optoelectronics and sensing. researchgate.net The electron-donating nature of the amine and methoxy groups in this compound could be leveraged to create materials with interesting charge-transfer properties.

Future research directions include:

Synthesis of Metal-Organic Frameworks (MOFs): Using the diamine functionality to coordinate with metal ions to form porous, crystalline materials with potential applications in gas storage and catalysis.

Development of Fluorescent Probes: Functionalizing the benzothiazole core to create sensors that exhibit a change in fluorescence upon binding to specific analytes, such as metal ions or biomolecules.

Incorporation into Conjugated Polymers: Polymerizing the molecule or its derivatives to create materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Application of Machine Learning and AI in Compound Design and Property Prediction

The fields of machine learning and artificial intelligence (AI) are revolutionizing drug discovery and materials science. arkat-usa.org These powerful computational tools can be used to predict the properties of novel compounds and guide the design of molecules with desired characteristics.

For this compound, future research leveraging AI could involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models that correlate the structural features of benzothiazole derivatives with their biological activity, which can then be used to predict the potency of new analogs.

Generative Models: Using AI to design novel derivatives of this compound with optimized properties, such as enhanced biological activity or improved material performance. researchgate.net

ADMET Prediction: Employing machine learning algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound and its derivatives, which is crucial for drug development. nih.gov

Table 2: Application of AI in the Future Development of this compound

| AI Application | Research Goal | Potential Impact |

| QSAR Modeling | Predict biological activity of new derivatives. | Accelerate the identification of potent drug candidates. |

| Generative Chemistry | Design novel compounds with optimized properties. researchgate.net | Expand the chemical space around the core scaffold with high-potential molecules. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. nih.gov | Reduce late-stage attrition in drug development by identifying potential liabilities early. |

| Materials Property Prediction | Predict electronic and photophysical properties of hybrid materials. | Guide the rational design of new materials for specific applications. |

Q & A

Basic: What are the most reliable synthetic routes for 4-Methoxy-1,3-benzothiazole-2,7-diamine, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis typically involves multi-step reactions with careful control of temperature, solvent choice, and reaction time. For example:

- Diazotization and coupling : Using NaNO₂ in acidic conditions (HCl/MeOH/H₂O) at 0°C to generate intermediates, followed by coupling reactions under inert atmospheres to prevent oxidation .

- Reflux methods : Refluxing intermediates in DMSO or ethanol for extended periods (e.g., 18 hours) to promote cyclization or condensation, followed by crystallization in water-ethanol mixtures for purification .

- Solvent effects : Polar aprotic solvents like DMF enhance reaction kinetics for heterocyclic ring formation, while ethanol improves selectivity in nucleophilic substitutions .

Optimization strategies : Use TLC and NMR to monitor reaction progress and adjust stoichiometry, solvent polarity, or temperature gradients to suppress byproducts .

Basic: How should researchers characterize and validate the structural integrity of this compound?

Answer:

- Spectroscopic validation :

- ¹H/¹³C NMR : Compare chemical shifts with analogs (e.g., methoxy protons at δ ~3.8–4.0 ppm, aromatic protons in the benzothiazole ring at δ 6.5–8.0 ppm) .

- IR spectroscopy : Identify key functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=S stretches at ~1250 cm⁻¹) .

- Elemental analysis : Confirm C, H, N, S content with ≤0.3% deviation from theoretical values .

- Mass spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H⁺] for C₈H₁₀N₂O₂S: 223.0445) .

Advanced: What mechanistic insights explain contradictory data in the reactivity of this compound under varying pH conditions?

Answer:

- pH-dependent tautomerism : The compound may exist as amine-imine tautomers, altering nucleophilicity. At acidic pH, protonation of the amine groups enhances electrophilic aromatic substitution, while basic conditions favor deprotonation and SNAr reactions .

- Competing pathways : Under oxidative conditions (e.g., H₂O₂), sulfoxide formation competes with ring-opening reactions, leading to divergent products. Kinetic studies using HPLC can quantify pathway dominance .

Advanced: How can computational modeling predict the bioactivity of this compound derivatives?

Answer:

- Molecular docking : Simulate binding to therapeutic targets (e.g., DNA topoisomerases or kinase active sites) using software like AutoDock. For example, benzothiazole derivatives exhibit π-π stacking with DNA base pairs, as shown in docking poses .

- QSAR studies : Correlate substituent effects (e.g., methoxy position) with biological activity using descriptors like logP and polar surface area .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and stability in biological environments .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Hazard mitigation : Classified as a potential carcinogen (IARC Group 2B), requiring fume hood use, PPE (gloves, lab coats), and waste neutralization protocols .

- Degradation studies : Conduct LC-MS to identify hazardous byproducts (e.g., nitroso intermediates) during synthesis .

Advanced: How do solvent and catalyst choices influence regioselectivity in functionalizing the benzothiazole core?

Answer:

- Solvent polarity : Non-polar solvents (toluene) favor electrophilic substitution at the 2-position, while polar solvents (DMF) stabilize transition states for 7-position reactivity .

- Catalyst effects : Pd/C or CuI catalysts promote Suzuki-Miyaura coupling at the 2-amine site, whereas Lewis acids (AlCl₃) direct reactions to the methoxy-substituted ring .

Advanced: What analytical techniques resolve discrepancies in reported NMR spectra for this compound derivatives?

Answer:

- Variable temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the methoxy group) causing signal splitting .

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Isotopic labeling : Use ¹⁵N-labeled analogs to distinguish amine protons from solvent peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.